Sgc-stk17B-1

Description

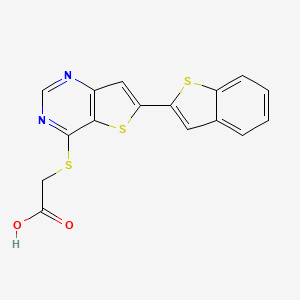

CHEMBL4752776 is a Unknown drug.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10N2O2S3 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-[6-(1-benzothiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |

InChI |

InChI=1S/C16H10N2O2S3/c19-14(20)7-21-16-15-10(17-8-18-16)6-13(23-15)12-5-9-3-1-2-4-11(9)22-12/h1-6,8H,7H2,(H,19,20) |

InChI Key |

BNYXRPMABDQJJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(S3)C(=NC=N4)SCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

SGC-STK17B-1: A Technical Guide to its Mechanism of Action and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SGC-STK17B-1, a potent and selective chemical probe for the Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. This document details the inhibitor's biochemical properties, its effects on cellular signaling pathways, and protocols for key experimental assays.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of STK17B.[1] Its inhibitory action is achieved by binding to the ATP-binding pocket of the STK17B kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1][2] X-ray crystallography has revealed that this compound and its analogs bind to STK17B in a unique conformation, which contributes to its high potency and selectivity.[3][4]

STK17B, a member of the Death-Associated Protein Kinase (DAPK) family, is a key regulator of various cellular processes, including apoptosis, autophagy, and T-cell activation.[2][5][6] By inhibiting STK17B, this compound serves as a critical tool to investigate the physiological and pathological roles of this "dark" kinase.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 | 34 nM | Biochemical Assay | [1] |

| Kd | 5.6 nM | Biochemical Assay | [1] |

| Kd | 34 nM | KinaseSeeker Split Luciferase Assay | [5] |

| Cellular IC50 | 190 nM | NanoBRET Target Engagement Assay (HEK293 cells) |

Table 1: Potency of this compound for STK17B

| Off-Target | Selectivity (Fold vs. STK17B Kd) | Assay | Reference |

| STK17A (DRAK1) | >30 | KINOMEscan | [5] |

| AURKB | >30 | KINOMEscan | [5] |

| CaMKK2 | >30 | KINOMEscan | [5] |

| CAMKK1 | >100 | KINOMEscan |

Table 2: Selectivity Profile of this compound

Signaling Pathways Modulated by this compound

Inhibition of STK17B by this compound has been shown to modulate several critical signaling pathways.

T-Cell Activation Pathway

STK17B is a negative regulator of T-cell receptor (TCR) signaling, setting the threshold for T-cell activation.[6] Inhibition of STK17B with small molecules has been shown to enhance T-cell activation, leading to increased production of cytokines such as IL-2 and IFN-γ.[6] One of the proposed mechanisms is the attenuation of intracellular calcium flux downstream of the TCR, which is enhanced upon STK17B inhibition.[6]

Apoptosis and Autophagy

As a member of the DAPK family, STK17B is implicated in the regulation of apoptosis and autophagy.[2][5] Inhibition of STK17B can lead to the activation of apoptotic pathways, promoting programmed cell death in cancer cells.[2] Furthermore, this compound can interfere with autophagy, a cellular recycling process that cancer cells can use to survive under stress.[2]

AKT/GSK-3β/Snail Signaling in Cancer

In hepatocellular carcinoma (HCC), STK17B has been shown to promote carcinogenesis and metastasis through the activation of the AKT/GSK-3β/Snail signaling pathway. Inhibition of STK17B can suppress this pathway, leading to a reduction in tumor progression.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

KINOMEscan™ Assay for Selectivity Profiling

This assay is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.

-

Principle: An active site-directed competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

-

Procedure:

-

Prepare a solution of the test compound (e.g., this compound) at a specified concentration (e.g., 1 µM in 1% DMSO).

-

In a multi-well plate, combine the test compound with a panel of 403 wild-type kinases, each tagged with a unique DNA identifier.

-

Add beads coated with a broad-spectrum kinase inhibitor.

-

Incubate to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.

-

Wash the beads to remove unbound components.

-

Elute the bound kinase-DNA conjugates.

-

Quantify the amount of each kinase present using qPCR with primers specific for each DNA tag.

-

Results are reported as "percent of control," where the control is DMSO. A lower percentage indicates stronger binding of the test compound.

-

NanoBRET™ Target Engagement Assay

This is a live-cell assay to measure the apparent affinity of a test compound for a target kinase.

-

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

-

Procedure:

-

Transfect HEK293 cells with a plasmid encoding the NanoLuc®-STK17B fusion protein.

-

Plate the transfected cells in a multi-well plate.

-

Add the NanoBRET™ tracer at a fixed concentration to the cells.

-

Add the test compound (this compound) in a serial dilution.

-

Incubate the plate to allow for compound entry and binding equilibrium.

-

Add the Nano-Glo® substrate to initiate the luminescent reaction.

-

Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.

-

Split Luciferase Complementation Assay for Target Binding

This assay is used to confirm the direct binding of a compound to its target protein.

-

Principle: The luciferase enzyme is split into two non-functional fragments (N-terminal and C-terminal). One fragment is fused to the target protein (STK17B), and the other is fused to a protein known to interact with the target. When the two fusion proteins interact, the luciferase fragments are brought into proximity, reconstituting a functional enzyme that produces a luminescent signal upon addition of a substrate. A competing compound will disrupt this interaction, leading to a decrease in luminescence.

-

Procedure:

-

Co-transfect cells with plasmids encoding the STK17B-NLuc and an interacting protein-CLuc fusion.

-

Lyse the cells and prepare a cell lysate containing the fusion proteins.

-

In a multi-well plate, add the cell lysate.

-

Add the test compound (this compound) at various concentrations.

-

Incubate to allow for binding.

-

Add the luciferase substrate (e.g., D-luciferin).

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence indicates that the test compound is binding to STK17B and disrupting the protein-protein interaction.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.

References

- 1. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 4. Analysis of Protein-Protein Interactions by Split Luciferase Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]

- 6. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Functions of STK17B Kinase

Abstract

Serine/Threonine Kinase 17B (STK17B), also known as DAP kinase-related apoptosis-inducing protein kinase 2 (DRAK2), is a member of the death-associated protein kinase (DAPK) family.[1][2] As a serine/threonine kinase, it functions by catalyzing the phosphorylation of substrate proteins, thereby regulating their activity, localization, and interactions.[1] STK17B is a critical signaling node involved in a diverse array of cellular processes, including programmed cell death (apoptosis), cellular recycling (autophagy), and immune system modulation.[1][3] Its expression and activity are context-dependent, playing dichotomous roles in both promoting and suppressing tumorigenesis in different cancer types.[4][5] This document provides a comprehensive overview of the core functions of STK17B, its associated signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Functions of STK17B Kinase

STK17B's functional roles are multifaceted, extending from the regulation of fundamental cellular homeostasis to complex pathophysiological processes.

Regulation of Apoptosis and Autophagy

STK17B is fundamentally linked to cell death pathways. As its alternative name DRAK2 implies, it is a positive regulator of apoptosis.[4] Overexpression of STK17B has been shown to be sufficient to induce apoptosis in various cell lines.[2]

Conversely, STK17B acts as a suppressor of autophagy. Mechanistic studies have revealed that STK17B directly phosphorylates ULK1 (Unc-51 like autophagy activating kinase 1) at the Serine 56 residue.[6][7] This phosphorylation event leads to the ubiquitination of ULK1, inhibiting its activity and thereby suppressing the initiation of the autophagy process.[7] This function is particularly relevant in the context of metabolic stress, where STK17B-mediated autophagy suppression in pancreatic β-cells can impair their function.[6][7]

Modulation of the Immune Response

STK17B is highly expressed in lymphoid tissues and plays a crucial role in modulating the adaptive immune response.[2][8] It functions as a negative regulator of T-cell receptor (TCR) signaling.[2] By setting the activation threshold for T-cells, STK17B ensures that T-cells are not activated by weak or self-antigens, thus maintaining immune tolerance.[3] Mechanistically, following TCR ligation, STK17B attenuates the intracellular calcium flux required for full T-cell activation.[9] Consequently, inhibition of STK17B kinase activity sensitizes T-cells to stimuli, resulting in enhanced cytokine production (e.g., IL-2) and a more robust anti-tumor immune response, positioning it as a potential target for cancer immunotherapy.[3][9]

Context-Dependent Role in Cancer

The role of STK17B in oncology is complex and highly dependent on the cellular and tissue context.

-

Oncogenic Functions: In several malignancies, such as ovarian cancer and hepatocellular carcinoma (HCC), STK17B is upregulated and functions as an oncogene.[4][10] Elevated STK17B expression promotes cancer cell proliferation, migration, and invasion.[11][12] It achieves this in part by inducing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4][10] In HCC, STK17B activates the AKT/GSK-3β/Snail signaling pathway to drive EMT.[10]

-

Tumor-Suppressive Functions: In contrast, in skin cutaneous melanoma (SKCM), lower expression of STK17B is correlated with poor overall survival, suggesting a tumor-suppressive role in this context.[5] This highlights the cell-dependent nature of STK17B's regulation of apoptosis and other cellular processes.[3]

Neuronal Development

Emerging evidence indicates a role for STK17B in the central nervous system. It is highly expressed in cerebellar Purkinje cells and acts as a downstream effector of Protein Kinase C (PKC).[13] The PKC-STK17B signaling axis is involved in regulating the development and morphology of Purkinje cell dendrites.[13] Dysregulation of this pathway has been implicated in multiple spinocerebellar ataxias.[13][14]

STK17B Signaling Pathways

STK17B integrates into several critical intracellular signaling cascades to exert its functional effects.

AKT/GSK-3β/Snail Pathway in Cancer Metastasis

In hepatocellular carcinoma, STK17B is a key driver of metastasis. It functions upstream of the pro-survival kinase AKT. Activation of AKT by STK17B leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 Beta (GSK-3β). This relieves the inhibition of the transcription factor Snail, allowing it to accumulate, translocate to the nucleus, and promote the expression of mesenchymal genes while repressing epithelial markers, thereby driving EMT.[10] This pathway is also under the regulation of microRNAs, with miR-455-3p identified as a direct upstream inhibitor of STK17B expression.[10]

T-Cell Receptor (TCR) Signaling Pathway

STK17B acts as a crucial checkpoint in T-cell activation. Downstream of TCR engagement and the activation of Protein Kinase D (PKD), STK17B negatively regulates the function of ORAI1, a critical calcium channel.[9] By dampening the sustained influx of calcium into the T-cell, STK17B raises the threshold required for full activation, preventing responses to low-affinity antigens.[2][9]

Quantitative Data Summary

Quantitative analysis from various studies underscores the significant impact of STK17B on cellular functions and its potential as a drug target.

Table 1: STK17B Expression and Functional Effects in Ovarian Cancer

| Parameter | Cell Line | Fold Change / Effect | Reference |

|---|---|---|---|

| mRNA Expression | Ovarian Cancer Tissue vs. Normal | 2.429-fold increase | [11] |

| Cell Proliferation (EdU Assay) | SKOV3 (STK17B Overexpression) | 3.354-fold increase | [4][11] |

| OV8 (STK17B Overexpression) | 2.303-fold increase | [4][11] | |

| Cell Migration (Scratch Assay) | SKOV3 (STK17B Overexpression) | 2.229-fold increase | [4][11] |

| OV8 (STK17B Overexpression) | 2.217-fold increase | [4][11] | |

| Cell Invasion (Transwell Assay) | SKOV3 (STK17B Overexpression) | 2.425-fold increase | [4][15] |

| | OV8 (STK17B Overexpression) | 2.374-fold increase |[4][15] |

Table 2: Potency and Selectivity of STK17B Chemical Probes

| Compound | Type | STK17B IC₅₀ (Enzyme Assay) | STK17B KD (Binding Assay) | STK17A KD (Binding Assay) | Reference |

|---|---|---|---|---|---|

| SGC-STK17B-1 (11s) | Chemical Probe | 41 nM | 2.6 nM | 440 nM | [16] |

| 19g | Negative Control | 4.8 µM | 0.91 µM | 9.8 µM |[16] |

Experimental Protocols

Investigating the function of STK17B requires a range of molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

STK17B Kinase Activity Assay (Sox-based Fluorescence)

This real-time assay measures the phosphorylation of a Sox-labeled peptide substrate by STK17B. Phosphorylation leads to an increase in fluorescence, which is proportional to kinase activity.

Methodology:

-

Prepare Substrate Mix: Prepare a 2X Substrate Mix containing 20 µM of Sox-labeled peptide substrate (e.g., Ac-KKKKVKKRPQRADSD-C(Sox)-FA-amide) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3]

-

Prepare Kinase Solution: Prepare a 2X STK17B enzyme solution in assay buffer. The final concentration should be determined by enzyme titration.

-

Inhibitor Preparation: Serially dilute STK17B inhibitors in DMSO, followed by a further dilution in assay buffer.

-

Assay Plate Setup: To a 96-well plate, add 25 µL of the 2X Substrate Mix. Add 5 µL of the diluted inhibitor or DMSO control.

-

Initiate Reaction: Add 20 µL of the 2X STK17B enzyme solution to start the reaction.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (Excitation/Emission wavelengths specific to the Sox fluorophore) over time (e.g., every 60 seconds for 60 minutes) at 30°C.

-

Data Analysis: Calculate the initial reaction rates (slope of fluorescence vs. time). Plot the rates against inhibitor concentration to determine the IC₅₀ value.

Quantitative RT-PCR (qRT-PCR) for STK17B Expression

This protocol quantifies the mRNA expression level of STK17B in cells or tissues.

Methodology:

-

RNA Extraction: Isolate total RNA from cell pellets or tissue samples using a Trizol-based reagent or a commercial kit according to the manufacturer's instructions.[11]

-

RNA Quality and Quantity Check: Assess RNA integrity (e.g., via gel electrophoresis for 28S/18S rRNA bands) and determine concentration using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.[11]

-

Primer Design: Use validated primers for human STK17B (e.g., Forward: 5'-GCCGTGTTTACCTGAGTTGG-3', Reverse: 5'-TGCCCCGAGAGGGTATATGC-3') and a housekeeping gene (e.g., GAPDH) for normalization.[11]

-

qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration ~0.3 µM each), and diluted cDNA template.[17]

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and combined annealing/extension (e.g., 60-64°C for 60 sec).[17]

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Data Analysis: Calculate the relative expression of STK17B using the ΔΔCt method, normalizing to the housekeeping gene.

Co-Immunoprecipitation (Co-IP) to Identify STK17B Interacting Proteins

Co-IP is used to isolate STK17B from a cell lysate along with its bound interaction partners.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors) on ice for 15-30 minutes.[18]

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[18]

-

Pre-clearing (Optional but Recommended): Add Protein A/G-coupled agarose/magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them. This step reduces non-specific binding.[19]

-

Immunoprecipitation: Add a validated anti-STK17B antibody (or an IgG control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation.[18]

-

Capture Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation (1000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.[19]

-

Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze the co-precipitated proteins by Western blotting using an antibody against a putative interacting partner, or by mass spectrometry for unbiased discovery of novel partners.

Conclusion

STK17B (DRAK2) is a functionally versatile serine/threonine kinase with significant roles in apoptosis, autophagy, and immune regulation. Its activity is tightly controlled and its dysregulation is implicated in diverse pathologies, including cancer and neurodegenerative diseases. The context-dependent nature of its function—acting as both an oncogene and a potential tumor suppressor—underscores the complexity of its signaling network. As a negative regulator of T-cell activation, STK17B has emerged as a promising target for small molecule inhibitors aimed at enhancing cancer immunotherapy. Further research, utilizing the methodologies outlined in this guide, will be crucial to fully elucidate the therapeutic potential of targeting STK17B kinase.

References

- 1. What are STK17B inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]

- 3. Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STK17B promotes the progression of ovarian cancer - Jiang - Annals of Translational Medicine [atm.amegroups.org]

- 5. Prognostic and immune-related value of STK17B in skin cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STK17B serine/threonine kinase 17b [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. DRAK2 suppresses autophagy by phosphorylating ULK1 at Ser56 to diminish pancreatic β cell function upon overnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STK17B protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]

- 10. STK17B promotes carcinogenesis and metastasis via AKT/GSK-3β/Snail signaling in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. STK17B promotes the progression of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STK17B promotes carcinogenesis and metastasis via AKT/GSK-3β/Snail signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serine/threonine kinase 17b (STK17B) signalling regulates Purkinje cell dendritic development and is altered in multiple spinocerebellar ataxias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.amegroups.cn [cdn.amegroups.cn]

- 16. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

- 18. assaygenie.com [assaygenie.com]

- 19. bitesizebio.com [bitesizebio.com]

SGC-STK17B-1: A Chemical Probe for the Dark Kinase STK17B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular signaling. A significant portion of these kinases, termed "dark kinases," remain understudied, representing a vast, untapped resource for novel therapeutic targets. Serine/Threonine Kinase 17B (STK17B), also known as DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2), is one such dark kinase. A member of the Death-Associated Protein Kinase (DAPK) family, STK17B has been implicated in a range of cellular processes including apoptosis, autophagy, and immune responses.[1][2] Its dysregulation is linked to various diseases, making it an attractive target for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of SGC-STK17B-1, a potent, selective, and cell-active chemical probe for STK17B.[3][4] Developed by the Structural Genomics Consortium (SGC), this probe, along with its inactive negative control, SGC-STK17B-1N, provides an invaluable toolset for elucidating the biological functions and therapeutic potential of STK17B.[3][5]

This compound: A Potent and Selective Chemical Probe

This compound is a thieno[3,2-d]pyrimidine-based ATP-competitive inhibitor of STK17B.[3][4] Its development was motivated by the need for high-quality chemical tools to investigate the largely unexplored biology of STK17B.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, SGC-STK17B-1N.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 34 nM | Biochemical Kinase Assay | [6] |

| Kd | 5.6 nM | Biochemical Binding Assay | [6] |

| Cellular IC50 | 190 nM | NanoBRET Target Engagement (HEK293 cells) | [3] |

Table 2: Selectivity Profile of this compound

| Off-Target | Kd (nM) | Fold Selectivity vs. STK17B (Kd) | Assay Type | Reference |

| STK17A (DRAK1) | >10,000 | >1785 | KINOMEscan | [3] |

| AURKB | >10,000 | >1785 | KINOMEscan | [3] |

| CAMKK2 | >10,000 | >1785 | NanoBRET | [7] |

| MET | - | >30-fold | KINOMEscan | [3] |

| NEK6 | - | >30-fold | KINOMEscan | [3] |

| PIM2 | - | >30-fold | KINOMEscan | [3] |

| WEE1 | - | >30-fold | KINOMEscan | [3] |

Table 3: Activity of the Negative Control, SGC-STK17B-1N

| Parameter | Value | Assay Type | Reference |

| Cellular IC50 vs. STK17B | >10,000 nM | NanoBRET Target Engagement (HEK293 cells) | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on generalized procedures for these assays and should be optimized for specific experimental conditions.

KINOMEscan™ Selectivity Profiling

This assay is used to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay is based on a competition binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

Workflow:

References

- 1. What are STK17B inhibitors and how do they work? [synapse.patsnap.com]

- 2. genecards.org [genecards.org]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Chemical Probe for Dark Kinase STK17B Derives Its Potency and High Selectivity through a Unique P-Loop Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe SGC-STK-17B-1 | Chemical Probes Portal [chemicalprobes.org]

The Discovery and Development of Sgc-stk17B-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and characterization of Sgc-stk17B-1, a potent and selective chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. This document details the quantitative biochemical and cellular data, experimental methodologies, and the signaling context of STK17B, offering a comprehensive resource for researchers utilizing this probe.

Introduction to STK17B and the Rationale for a Chemical Probe

Serine/Threonine Kinase 17B (STK17B) is a member of the death-associated protein kinase (DAPK) family, implicated in a variety of cellular processes including apoptosis, autophagy, and T-cell signaling.[1][2][3] Dysregulation of STK17B has been linked to various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[4] To facilitate the study of STK17B's biological functions and to validate it as a drug target, the development of a potent, selective, and cell-active chemical probe was undertaken by the Structural Genomics Consortium (SGC).[5]

Discovery and Optimization of this compound

The journey to identify this compound began with a library of thienopyrimidines donated by Pfizer, which was initially developed for targeting TPL2 kinase.[5] Through a collaborative effort, the SGC screened this library and subsequently optimized the thieno[3,2-d]pyrimidine core for potency, selectivity, and cellular activity against STK17B.[5] This optimization process led to the identification of this compound as a high-quality chemical probe.[5] A key structural feature of this compound is its thieno[3,2-d]pyrimidine core, which distinguishes it from its less active regioisomer, Sgc-stk17B-1N (a thieno[2,3-d]pyrimidine), which serves as a negative control.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Binding Assay (Luceome) | STK17B | Potency | 43 | [5] |

| Biochemical Assay | STK17B | IC50 | 34 | [6][7] |

| Binding Assay (DiscoverX) | STK17B | Kd | 5.6 | [6] |

| Binding Assay | STK17A | IC50 | 4,700 | [8] |

| Biochemical Assay | AURKB | IC50 | >10,000 | [5] |

| Biochemical Assay | CaMKK2 | Kd | >30-fold selective vs STK17B | [5] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Target | Parameter | Value (nM) | Reference |

| NanoBRET Target Engagement | HEK293 | STK17B | IC50 | 190 | [5][7] |

| NanoBRET Target Engagement | HEK293 | DRAK1 | IC50 | >10,000 | [5] |

| NanoBRET Target Engagement | HEK293 | AURKB | IC50 | >10,000 | [5] |

Table 3: Selectivity Profile of this compound

| Assay | Number of Kinases Profiled | Concentration | Key Off-Targets (with >30-fold selectivity) | Reference |

| KINOMEscan | 403 wild-type kinases | 1 µM | STK17A/DRAK1, AURKB, CaMKK2 | [5] |

Experimental Protocols

KINOMEscan Assay for Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) was utilized to assess the selectivity of this compound. This is an active site-directed competition binding assay that is independent of ATP.

Methodology:

-

Kinase-tagged Phage: A DNA-tagged human kinase library (403 wild-type kinases) is used.

-

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

-

Competition: this compound is added to the kinase-tagged phage library, followed by the addition of the immobilized ligand. If this compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand.

-

Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: The results are reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) for potential off-targets are then determined.[7]

NanoBRET Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) was used to measure the apparent cellular affinity of this compound in live HEK293 cells.

Methodology:

-

Cell Transfection: HEK293 cells are transfected with a plasmid encoding a NanoLuc® luciferase-STK17B fusion protein.

-

Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP pocket of STK17B is added to the cells.

-

BRET Signal: In the absence of a competing compound, binding of the tracer to the NanoLuc®-STK17B fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).

-

Compound Competition: this compound is added to the cells. If it binds to STK17B, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

-

Detection: The BRET signal is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is calculated.[5][7]

Signaling Pathways and Experimental Workflows

STK17B Signaling Pathway

STK17B is involved in multiple signaling pathways, primarily related to cell death and immune regulation. The following diagram illustrates a simplified representation of the STK17B signaling cascade.

Caption: A simplified diagram of the STK17B signaling pathway.

Experimental Workflow for this compound Discovery and Characterization

The development of this compound followed a structured workflow typical for chemical probe discovery.

Caption: The workflow for the discovery and characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for STK17B. Its development, along with its inactive control, provides the research community with valuable tools to investigate the physiological and pathological roles of STK17B. The data and protocols presented in this guide are intended to support the robust design and interpretation of experiments utilizing this important chemical probe.

References

- 1. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combine chemical probe resources to optimize biomedical research, scientists urge | EurekAlert! [eurekalert.org]

- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4.6. KINOMEscan [bio-protocol.org]

- 7. chayon.co.kr [chayon.co.kr]

- 8. STK17B [darkkinome.org]

SGC-STK17B-1: A Technical Guide to a Selective Chemical Probe for the Dark Kinase STK17B/DRAK2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2), is a member of the death-associated protein kinase (DAPK) family.[1][2] As a "dark" kinase, its biological functions and pathological roles are not yet fully elucidated, though emerging evidence links it to apoptosis, immunology, and oncology.[1][3] The development of selective chemical probes is crucial for dissecting the cellular functions of such understudied kinases. This technical guide provides a comprehensive overview of SGC-STK17B-1, a potent, selective, and cell-active ATP-competitive inhibitor of STK17B.[1][4] We detail its biochemical and cellular activity, kinase selectivity profile, and the experimental protocols utilized for its characterization. Furthermore, we visualize the known signaling pathways involving STK17B to provide a framework for future research.

Introduction to STK17B/DRAK2

STK17B is a serine/threonine kinase belonging to the Calcium/Calmodulin-regulated kinases (CAMK) group, specifically within the DAPK family.[1] This family of kinases is implicated in various cell signaling pathways related to cell death, such as apoptosis and autophagy.[3][5] STK17B is primarily expressed in T-cells and B-cells, suggesting a significant role in the immune system.[6] Genetic knockout studies in mice have shown resistance to autoimmune challenges, pointing to STK17B as a potential therapeutic target for conditions like type 1 diabetes and multiple sclerosis.[6] Additionally, STK17B has been implicated in cancer, with overexpression observed in hepatocellular and breast cancers, where it may promote carcinogenesis and metastasis.[6][7]

The kinase domain of STK17B shares high sequence homology with other DAPK family members, particularly STK17A (DRAK1), posing a challenge for the development of selective inhibitors.[1][8] this compound was developed by the Structural Genomics Consortium (SGC) as a high-quality chemical probe to enable the study of STK17B's cellular functions with high specificity.[6]

This compound: A Selective Chemical Probe

This compound is a thieno[3,2-d]pyrimidine-based ATP-competitive inhibitor of STK17B.[1] Its discovery and characterization have provided a critical tool for the scientific community to investigate the biology of this dark kinase. A key feature of this probe is the availability of a structurally similar but inactive negative control, SGC-STK17B-1N, which is a thieno[2,3-d]pyrimidine isomer.[1][4] This control compound is essential for validating that observed biological effects are due to the inhibition of STK17B and not off-target effects of the chemical scaffold.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of STK17B.[1] X-ray crystallography has revealed that the high potency and selectivity of this compound are derived from a unique P-loop conformation in STK17B.[1][4] This conformation is stabilized by a salt bridge between Arginine 41 (R41) of the kinase and the carboxylic acid moiety of the inhibitor.[1]

Quantitative Data

The following tables summarize the quantitative data for this compound and its negative control, SGC-STK17B-1N.

Table 1: In Vitro Potency and Cellular Target Engagement

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |

| This compound | STK17B (DRAK2) | Binding Assay | 43[6][9] | 34[10] |

| STK17B (DRAK2) | NanoBRET | 190[6][11] | - | |

| STK17A (DRAK1) | Binding Assay | 4,700[9] | >30-fold selective vs STK17B[6] | |

| AURKB | NanoBRET | >10,000[6] | - | |

| CAMKK2 | NanoBRET | - | >10-fold selective vs STK17B[1] | |

| SGC-STK17B-1N | STK17B (DRAK2) | NanoBRET | >10,000[6] | - |

Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of over 400 human kinases in the KINOMEscan assay at a concentration of 1 µM.[6][10]

| Kinase | % Control @ 1µM |

| STK17B | <10 |

| STK17A | >30[6] |

| CAMKK1 | <10[1] |

| CAMKK2 | <10[1] |

| MET | <10[12] |

| NEK6 | <10[12] |

| PIM2 | <10[12] |

| WEE1 | <10[12] |

Note: A lower % control value indicates stronger inhibition.

Signaling Pathways

STK17B is involved in several signaling pathways, primarily related to apoptosis, cell migration, and immune cell activation.

AKT/GSK-3β/Snail Signaling Pathway

In hepatocellular carcinoma, STK17B has been shown to promote carcinogenesis and metastasis by activating the AKT/GSK-3β/Snail signaling pathway.[7] This pathway is a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[10] STK17B-mediated activation of AKT leads to the phosphorylation and inactivation of GSK-3β. Inactivated GSK-3β is unable to phosphorylate and target the transcription factor Snail for degradation.[13][14] Stabilized Snail then translocates to the nucleus to repress the expression of epithelial markers (e.g., E-cadherin) and promote the expression of mesenchymal markers (e.g., Vimentin, N-cadherin), thereby inducing EMT.[10]

Protein Kinase C (PKC) Signaling Pathway

In the nervous system, particularly in cerebellar Purkinje cells, STK17B acts as a downstream effector of Protein Kinase C (PKC).[2][9] PKC activation leads to the phosphorylation and activation of STK17B, which in turn influences dendritic development.[2] This signaling cascade highlights a role for STK17B in neuronal morphology and function.

Regulation of Myosin Light Chain (MLC) Phosphorylation

STK17B/DRAK2 contributes to the activation of myosin light chain (MLC), a key process in regulating cell motility, migration, and the actomyosin cytoskeleton.[1][15] By phosphorylating MLC, STK17B influences T-cell functions such as migration and the formation of the immunological synapse.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of the key experimental protocols used to characterize this compound.

KINOMEscan™ Kinase Selectivity Profiling

This competition binding assay is used to determine the selectivity of a compound against a large panel of kinases.

Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is fused to a DNA tag. The test compound is incubated with the kinase and the ligand-coated support. The amount of kinase bound to the support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the support, resulting in a low DNA signal.

Workflow:

-

Preparation: The test compound (this compound) is prepared at a specified concentration (e.g., 1 µM).

-

Binding Reaction: The compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

-

Washing: Unbound kinase is washed away.

-

Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

-

Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "% of Control," where a lower percentage indicates stronger binding of the compound to the kinase.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a compound to its target protein in live cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same protein (the acceptor). When a test compound binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation: HEK293 cells are transfected with a vector expressing the target kinase (e.g., STK17B) fused to NanoLuc® luciferase.

-

Seeding: Transfected cells are seeded into multi-well plates.

-

Compound and Tracer Addition: The cells are treated with the test compound (this compound) at various concentrations, followed by the addition of the fluorescent NanoBRET™ tracer.

-

Incubation: The plate is incubated to allow for compound and tracer binding to reach equilibrium.

-

Substrate Addition: A substrate for NanoLuc® luciferase is added to initiate the bioluminescent reaction.

-

Signal Detection: The donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined from a dose-response curve.

Biochemical Kinase Assay (e.g., Sox-based Fluorescence Assay)

This type of assay measures the enzymatic activity of the kinase in a purified system.

Principle: A peptide substrate containing a Sox fluorophore is used.[11][16] Phosphorylation of this substrate by the kinase leads to a change in the fluorescence properties of the Sox moiety, which can be measured in real-time.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing the kinase (STK17B), the Sox-labeled peptide substrate, ATP, and necessary cofactors (e.g., MgCl2) is prepared.

-

Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is typically initiated by the addition of ATP.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated from the fluorescence data. An IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.

Conclusion

This compound is a high-quality chemical probe that provides a valuable tool for the investigation of the dark kinase STK17B/DRAK2. Its high potency and selectivity, coupled with the availability of a negative control, enable rigorous interrogation of STK17B's roles in cellular processes. This guide has summarized the key quantitative data, outlined the known signaling pathways involving STK17B, and provided an overview of the experimental protocols used for its characterization. It is anticipated that the use of this compound will continue to illuminate the biological functions of STK17B and may aid in the validation of this kinase as a therapeutic target in various diseases.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Serine/threonine kinase 17b (STK17B) signalling regulates Purkinje cell dendritic development and is altered in multiple spinocerebellar ataxias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. STK17B promotes carcinogenesis and metastasis via AKT/GSK-3β/Snail signaling in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abbexa.com [abbexa.com]

- 6. researchgate.net [researchgate.net]

- 7. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serine/threonine kinase 17b (STK17B) signalling regulates Purkinje cell dendritic development and is altered in multiple spinocerebellar ataxias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STK17B promotes the progression of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]

- 12. This compound | Structural Genomics Consortium [thesgc.org]

- 13. Stabilization of Snail through AKT/GSK-3β signaling pathway is required for TNF-α-induced epithelial-mesenchymal transition in prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AKT/GSK-3β regulates stability and transcription of snail which is crucial for bFGF-induced epithelial-mesenchymal transition of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound (PD132012, BNYXRPMABDQJJR-UHFFFAOYSA-N) [probes-drugs.org]

- 16. Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on STK17B Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2), is a member of the Death-Associated Protein Kinase (DAPK) family of serine/threonine kinases.[1][2] This family of kinases is critically involved in the regulation of fundamental cellular processes, including apoptosis, autophagy, and inflammation.[3][4] STK17B is primarily expressed in lymphoid tissues, playing a significant role in the immune system, particularly in setting the activation threshold for T-cells.[1][5] Its dysregulation has been implicated in a variety of human diseases, including autoimmune disorders and numerous cancers, making it a compelling target for therapeutic intervention. The role of STK17B in oncology is complex, with reports suggesting it can function as both a tumor suppressor and a promoter, depending on the cellular context.[6] This guide provides an in-depth overview of the core signaling pathways of STK17B, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Core Signaling Pathways Involving STK17B

STK17B participates in a multitude of signaling cascades that influence cell fate and function. Key pathways identified to date include its roles in cancer progression, immune regulation, and cellular homeostasis.

STK17B in Cancer

Hepatocellular Carcinoma (HCC): In HCC, STK17B has been shown to promote carcinogenesis and metastasis through the activation of the AKT/GSK-3β/Snail signaling pathway.[6] Upregulation of STK17B leads to the phosphorylation and activation of AKT, which in turn phosphorylates and inactivates GSK-3β. This inactivation of GSK-3β prevents the phosphorylation and subsequent degradation of the transcription factor Snail, leading to its accumulation. Elevated Snail levels promote the epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.

Ovarian Cancer: Studies in ovarian cancer have demonstrated that increased STK17B expression is associated with enhanced proliferation, migration, and invasion of cancer cells, also implicating the promotion of EMT.[7][8]

Multiple Myeloma (MM): In multiple myeloma, STK17B has been identified as a critical suppressor of ferroptosis, a form of iron-dependent cell death. It achieves this by phosphorylating and regulating two key proteins involved in iron metabolism: Iron-Responsive Element Binding Protein 2 (IREB2) and Heat Shock Protein Family B Member 1 (HSPB1).

STK17B in Immune Regulation

STK17B is a crucial regulator of T-cell activation. It acts as a negative regulator, setting the threshold for T-cell receptor (TCR) signaling.[1][5] Inhibition of STK17B can lower this threshold, leading to enhanced T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[5] This has positioned STK17B as a potential target for cancer immunotherapy, with the aim of boosting the anti-tumor immune response.[1][5] A key substrate in this context is Myosin Light Chain 2 (MLC2), which is phosphorylated by STK17B at Serine 19.[1]

STK17B in Cellular Homeostasis and Development

Autophagy: STK17B has been shown to suppress autophagy by directly phosphorylating ULK1 at Serine 56, leading to its ubiquitination and subsequent degradation. This role is particularly relevant in the context of pancreatic β-cell function under metabolic stress.

Neuronal Development: In the cerebellum, STK17B acts as a downstream effector of Protein Kinase C (PKC), specifically PKCγ. Phosphorylation of STK17B by PKCγ influences the dendritic development of Purkinje cells.

Data Presentation

STK17B Substrates and Interacting Partners

| Substrate/Partner | Phosphorylation Site | Interacting Domain/Motif | Functional Consequence | References |

| Myosin Light Chain 2 (MLC2) | Ser19 | Kinase Domain | Regulation of T-cell activation | [1] |

| ULK1 | Ser56 | Kinase Domain | Suppression of autophagy | |

| IREB2 | Not specified | Kinase Domain | Suppression of ferroptosis | |

| HSPB1 | Not specified | Kinase Domain | Suppression of ferroptosis | |

| STK17B (Autophosphorylation) | Ser10, Ser12, Ser351 | Kinase Domain | Regulation of kinase activity | [2] |

| Protein Kinase C γ (PKCγ) | STK17B is the substrate | Not specified | Phosphorylation of STK17B at Ser351, regulating Purkinje cell dendritic development |

Quantitative Data on STK17B Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Assay Type | References |

| PKIS43 (PFE-PKIS 43) | STK17B | 20 ± 3.9 | 3.8 | KinaseSeeker split luciferase binding assay | [9] |

| STK17A | >1000 | 220 | KinaseSeeker split luciferase binding assay | [9] | |

| SGC-STK17B-1 (11s) | STK17B | 190 (cellular) | 43 (binding) | NanoBRET, Luceome Biotechnologies binding assay | [3][10] |

| STK17A | >10,000 | >10,000 | NanoBRET | [3] | |

| BLU4565 | STK17B | 18 | Not specified | Enzyme inhibition assay | [5] |

| STK17A | 140 | Not specified | Enzyme inhibition assay | [5] | |

| BLU0556 | STK17B | 1 | Not specified | Enzyme inhibition assay | [5] |

| STK17A | 18 | Not specified | Enzyme inhibition assay | [5] | |

| BLU7482 | STK17B | 1 | Not specified | Enzyme inhibition assay | [5] |

| STK17A | 11 | Not specified | Enzyme inhibition assay | [5] |

Quantitative Data on STK17B Expression and Function in Ovarian Cancer

| Cell Line | Condition | Fold Change in STK17B Expression | Effect on Cell Proliferation (Fold Change) | Effect on Cell Migration (Fold Change) | Effect on Cell Invasion (Fold Change) | References | |---|---|---|---|---|---| | SKOV3 | Overexpression | 4.224 | 3.354 (EdU assay) | 2.339 | 2.425 |[7] | | OV8 | Overexpression | 5.653 | 2.303 (EdU assay) | 2.183 | 2.374 |[7] | | Ovarian Cancer Tissue vs. Normal | - | 2.429 (increased) | - | - | - |[7][8] |

Mandatory Visualization

STK17B signaling in Hepatocellular Carcinoma.

STK17B in T-Cell Receptor signaling.

Experimental Protocols

In Vitro Kinase Assay for STK17B Activity

Objective: To measure the kinase activity of STK17B and assess the potency of inhibitors.

Materials:

-

Recombinant GST-tagged STK17B (e.g., from BPS Biosciences)

-

Sox-labeled peptide substrate (e.g., Ac-KKKKVKKRPQRADSD-C(Sox)-FA-amide from AssayQuant)[1]

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.5 mM EGTA, 0.002% NP-40, 0.5 mM TCEP (freshly added)

-

ATP solution (e.g., 100 mM stock)

-

STK17B inhibitors of interest

-

384-well non-binding black plates

-

Fluorescence plate reader

Procedure:

-

Prepare Substrate Mix: Dilute the Sox-labeled peptide substrate to 20 µM in Assay Buffer.

-

Prepare Enzyme and ATP Mix: Dilute recombinant STK17B to 5 nM and ATP to 2 mM in Assay Buffer. The final concentrations in the assay will be 2.5 nM STK17B and 1 mM ATP.[1] The ATP concentration can be varied to determine the Km, which for STK17B is approximately 6.5 µM.[1]

-

Compound Plating: Serially dilute the test inhibitors in DMSO. Add 100 nL of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a control.

-

Add Substrate: Add 5 µL of the Substrate Mix to each well.

-

Initiate Reaction: Add 5 µL of the Enzyme and ATP Mix to each well to start the reaction.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity over time using a plate reader (e.g., Synergy NEO) with appropriate excitation and emission wavelengths for the Sox fluorophore.

-

Data Analysis: Calculate the initial reaction rates (velocity) from the linear phase of the fluorescence increase. Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 values.[5]

Immunoprecipitation of Endogenous STK17B

Objective: To isolate STK17B and its interacting proteins from cell lysates.

Materials:

-

Cell Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, and 1 mM PMSF.

-

Anti-STK17B antibody (e.g., Proteintech 26600-1-AP) and corresponding isotype control IgG.

-

Protein A/G magnetic beads or agarose beads.

-

Wash Buffer (e.g., Cell Lysis Buffer without protease/phosphatase inhibitors).

-

SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and then lyse them with ice-cold Cell Lysis Buffer. Scrape the cells and collect the lysate.

-

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of the lysate.

-

Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate (e.g., 20 µL of bead slurry per 1 mg of protein) and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-STK17B antibody (typically 1-5 µg per 1 mg of lysate) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. Add the isotype control IgG to a separate aliquot of lysate as a negative control.

-

Capture Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute the proteins from the beads.

-

Analysis: Pellet the beads and collect the supernatant. The immunoprecipitated proteins in the supernatant are now ready for analysis by Western blotting or mass spectrometry.

Cell Migration and Invasion Assay

Objective: To assess the effect of STK17B expression or inhibition on the migratory and invasive potential of cancer cells.

Materials:

-

24-well plate with 8.0 µm pore size Transwell inserts.

-

For invasion assays: Matrigel or other basement membrane extract.

-

Cell culture medium with and without serum (or other chemoattractants).

-

Cells with modulated STK17B expression (e.g., via shRNA knockdown or overexpression) or treated with an STK17B inhibitor.

-

Crystal violet staining solution.

-

Cotton swabs.

Procedure:

-

Preparation of Inserts: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Starve the cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for a period determined by the migratory/invasive capacity of the cells (typically 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: After washing and drying, count the migrated/invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured with a plate reader.

-

Data Analysis: Compare the number of migrated/invaded cells between different experimental conditions (e.g., control vs. STK17B knockdown).

In Vivo Xenograft Tumor Model

Objective: To evaluate the effect of STK17B on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice).

-

Cancer cells with modulated STK17B expression (e.g., stable knockdown or overexpression).

-

Matrigel (optional, can be mixed with cells to promote tumor formation).

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Harvest the cancer cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.

-

Subcutaneous Injection: Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Endpoint: At the end of the study (e.g., when tumors reach a predetermined size or after a specific time), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Data Analysis: Plot the tumor growth curves for the different experimental groups (e.g., control vs. STK17B knockdown) and perform statistical analysis to determine significant differences.

Conclusion

STK17B is a multifaceted kinase with significant implications in cancer biology, immunology, and cellular homeostasis. Its diverse roles underscore its potential as a therapeutic target. This guide provides a foundational understanding of STK17B signaling, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this important kinase. Further research into the expanding network of STK17B substrates and interacting partners will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases.

References

- 1. Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Substrate Specificity of Protein Kinases with Peptide Micro- and Macroarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]

- 6. STK17B promotes carcinogenesis and metastasis via AKT/GSK-3β/Snail signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. STK17B promotes the progression of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Structural Genomics Consortium [thesgc.org]

Methodological & Application

Application Notes and Protocols for SGC-STK17B-1 in T-Cell Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2, is a member of the death-associated protein kinase (DAPK) family and is predominantly expressed in lymphoid tissues, playing a crucial role in regulating T-cell activation.[1][2] Emerging evidence indicates that STK17B acts as a negative regulator, setting the activation threshold for T-cells.[3][4] Inhibition of STK17B has been shown to sensitize T-cells to suboptimal stimuli, leading to enhanced proliferation and cytokine production.[3][4]

SGC-STK17B-1 is a potent and highly selective, ATP-competitive chemical probe for STK17B.[5][6][7] It offers an invaluable tool for researchers to investigate the role of STK17B in T-cell biology and to explore its potential as a therapeutic target in immuno-oncology and autoimmune diseases.[1][3] This document provides detailed application notes and protocols for the use of this compound in T-cell activation assays. A negative control compound, SGC-STK17B-1N, is also available and is recommended for use in parallel to ensure that the observed effects are specific to STK17B inhibition.[5]

Data Presentation

While specific quantitative data for this compound in T-cell functional assays are not yet published, the following tables summarize representative data from studies using other selective STK17B inhibitors to illustrate the expected biological outcomes.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 34 nM | Biochemical Assay | [2][6] |

| Kd | 5.6 nM | Binding Assay | [2][6] |

| Cellular IC50 | 190 nM | NanoBRET Target Engagement | [1] |

| Recommended Cellular Concentration | Up to 1 µM | [2] |

Table 2: Representative Effects of STK17B Inhibition on T-Cell Cytokine Production (Illustrative Data)

| Treatment Condition | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |

| Vehicle Control (DMSO) | 150 ± 25 | 300 ± 50 |

| STK17B Inhibitor (e.g., 1 µM) | 450 ± 60 | 850 ± 100 |

| Negative Control Compound | 160 ± 30 | 310 ± 55 |

| Data is hypothetical and for illustrative purposes based on findings with other STK17B inhibitors.[3] |

Table 3: Representative Effects of STK17B Inhibition on T-Cell Proliferation (Illustrative Data)

| Treatment Condition | Proliferation Index (CFSE) |

| Vehicle Control (DMSO) | 2.5 ± 0.3 |

| STK17B Inhibitor (e.g., 1 µM) | 4.8 ± 0.5 |

| Negative Control Compound | 2.6 ± 0.4 |

| Data is hypothetical and for illustrative purposes based on findings with other STK17B inhibitors.[8] |

Signaling Pathways and Experimental Workflows

STK17B Signaling Pathway in T-Cell Activation

Caption: STK17B negatively regulates T-cell activation downstream of PKC.

Experimental Workflow for T-Cell Activation Assays

Caption: General workflow for assessing T-cell activation with this compound.

Experimental Protocols

Note: The following protocols are adapted from methodologies used for other STK17B inhibitors and should be optimized for your specific experimental conditions.

Protocol 1: T-Cell Proliferation Assay (CFSE-based)

This protocol measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE upon cell division.

Materials:

-

Primary human or mouse T-cells

-

This compound (and SGC-STK17B-1N negative control)

-

DMSO (vehicle control)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or specific peptide antigen and antigen-presenting cells)

-

96-well round-bottom culture plates

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic bead separation).

-

Resuspend cells at 1 x 107 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium and resuspend at 1 x 106 cells/mL.

-

-

Inhibitor Treatment:

-

Plate 100 µL of CFSE-labeled T-cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound and SGC-STK17B-1N in complete RPMI medium. A final concentration range of 10 nM to 1 µM is recommended.

-

Add the inhibitor, negative control, or DMSO vehicle to the respective wells.

-

Pre-incubate for 1-2 hours at 37°C.

-

-

T-Cell Stimulation:

-

Add stimulation reagents to the wells (e.g., soluble anti-CD28 antibody and plate-bound anti-CD3 antibody, or antigen-pulsed APCs).

-

Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

Analyze the data using appropriate software to determine the proliferation index based on the dilution of CFSE fluorescence.

-

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the secretion of key T-cell cytokines, such as IL-2 and IFN-γ, into the culture supernatant.

Materials:

-

Primary human or mouse T-cells

-

This compound (and SGC-STK17B-1N negative control)

-

DMSO (vehicle control)

-

Complete RPMI-1640 medium

-

T-cell stimulation reagents

-

96-well flat-bottom culture plates

-

ELISA kits for the cytokines of interest (e.g., human or mouse IL-2, IFN-γ)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Isolate and prepare T-cells as described in Protocol 1.

-

Plate T-cells at 2 x 105 cells per well in a 96-well plate.

-

Add this compound, negative control, or vehicle at the desired concentrations.

-

Pre-incubate for 1-2 hours at 37°C.

-

-

T-Cell Stimulation:

-

Add stimulation reagents to the wells.

-

Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant without disturbing the cell pellet.

-

Perform ELISA for the target cytokines according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.

-

Conclusion

This compound is a valuable tool for dissecting the role of STK17B in T-cell activation. By inhibiting STK17B, researchers can expect to observe enhanced T-cell proliferation and cytokine secretion, particularly under conditions of suboptimal T-cell receptor stimulation. The provided protocols offer a framework for designing and conducting experiments to investigate these effects. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each specific assay and cell type. The use of the negative control, SGC-STK17B-1N, is crucial for validating the specificity of the observed phenotypes.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Probe SGC-STK-17B-1 | Chemical Probes Portal [chemicalprobes.org]

- 3. Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Palette of Cytokines to Measure Anti-Tumor Efficacy of T Cell-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]

Application Notes and Protocols: Measuring STK17B Inhibition with Sgc-stk17B-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2, is a member of the death-associated protein kinase (DAPK) family.[1][2] Predominantly expressed in lymphoid tissues, STK17B has emerged as a key regulator of T-cell activation and has been implicated in autoimmune diseases and cancer.[1][2] Sgc-stk17B-1 is a potent, selective, and ATP-competitive chemical probe for STK17B, making it an invaluable tool for elucidating the biological functions of this kinase.[3][4][5] A structurally similar but inactive analog, Sgc-stk17B-1N, is available as a negative control for experiments.[1] These application notes provide detailed protocols for utilizing this compound to measure STK17B inhibition in various experimental settings.

Quantitative Data Summary

The inhibitory activity of this compound and the inactivity of its negative control, Sgc-stk17B-1N, have been quantified across multiple assay platforms. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of STK17B by this compound

| Assay Type | Parameter | This compound | Sgc-stk17B-1N (Negative Control) | Reference |

| Enzyme Inhibition Assay | IC50 | 34 nM | > 10,000 nM | [3][5] |

| Binding Assay (Luceome) | Potency | 43 nM | Not Reported | [1] |

| Binding Assay (DiscoverX) | Kd | 5.6 nM | Not Reported | [3] |

Table 2: Cellular Target Engagement of this compound

| Assay Type | Cell Line | Parameter | This compound | Sgc-stk17B-1N (Negative Control) | Reference |

| NanoBRET | HEK293 | IC50 | 190 nM | > 10,000 nM | [1] |

Table 3: Selectivity Profile of this compound

| Assay Type | Number of Kinases | Concentration | Off-Targets (with >90% inhibition) | Reference |

| KINOMEscan | 403 wild-type | 1 µM | MET, NEK6, PIM2, WEE1, CAMKK2 | [1] |

| Kd Determination | - | - | >30-fold selective over STK17A/DRAK1, AURKB, and CaMKK2 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. Flow Cytometric Analysis of Calcium Influx Assay in T cells [bio-protocol.org]

- 2. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]

- 4. protein.bio.msu.ru [protein.bio.msu.ru]

- 5. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of STK17B Signaling Following Sgc-stk17B-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgc-stk17B-1 is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2] STK17B is a member of the death-associated protein kinase (DAPK) family and is implicated in cellular processes such as apoptosis and autophagy.[2] Dysregulation of STK17B has been linked to various diseases, including cancer.[3] These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on downstream signaling pathways, offering a robust methodology for researchers in drug discovery and cell signaling.

Recent studies have identified STK17B as a regulator of the AKT/GSK-3β/Snail signaling pathway and a direct kinase for Myosin Light Chain 2 (MLC2).[4][5] Inhibition of STK17B using this compound is expected to modulate the phosphorylation status and expression levels of key proteins within these pathways. This document outlines the necessary steps to quantify these changes, providing valuable insights into the mechanism of action of this compound.

Data Presentation

This compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | STK17B (DRAK2) | [1] |

| Mechanism of Action | ATP-competitive inhibitor | [2] |

| IC50 (biochemical) | 34 nM | [2] |

| Kd | 5.6 nM | [2] |

| Cellular IC50 (NanoBRET) | 190 nM (in HEK293 cells) | [6] |

| Recommended Cellular Concentration | Up to 1 µM | [7] |

Selectivity Profile of this compound

| Off-Target Kinase | Fold Selectivity (Kd) vs. STK17B | Reference |

| STK17A (DRAK1) | >30-fold | [6] |

| AURKB | >30-fold | [6] |

| CaMKK2 | >30-fold | [6] |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Cell line of interest (e.g., HEK293, A375, HepG2, K-562)[8]

-

Complete cell culture medium

-

This compound (dissolved in DMSO)[6]

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

-

Prepare fresh dilutions of this compound in complete culture medium. A dose-response experiment is recommended (e.g., 0.1, 0.5, 1 µM).[7]

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Aspirate the old medium and replace it with the medium containing this compound or vehicle.

-

Incubate the cells for a predetermined time. An initial time course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration.

-

Following incubation, proceed immediately to cell lysis.

Cell Lysis and Protein Quantification

Materials:

-

Ice-cold PBS

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail

-

BCA protein assay kit

Procedure:

-

Place culture plates on ice and wash cells twice with ice-cold PBS.

-

Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.